molecular formula C9H17N5O2 B13592754 tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate

tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate

Cat. No.: B13592754
M. Wt: 227.26 g/mol
InChI Key: VDXJTXKXABIATO-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a triazole ring

Preparation Methods

The synthesis of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves several steps. One common synthetic route starts with the reaction of 5-amino-1H-1,2,4-triazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)methyl]carbamate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical and biological properties.

    tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)propyl]carbamate: The longer alkyl chain in this compound can affect its solubility and reactivity.

    tert-Butyl N-[1-(5-amino-1H-1,2,4-triazol-3-yl)butyl]carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N5O2

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl N-[1-(3-amino-1H-1,2,4-triazol-5-yl)ethyl]carbamate

InChI

InChI=1S/C9H17N5O2/c1-5(6-12-7(10)14-13-6)11-8(15)16-9(2,3)4/h5H,1-4H3,(H,11,15)(H3,10,12,13,14)

InChI Key

VDXJTXKXABIATO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NN1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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